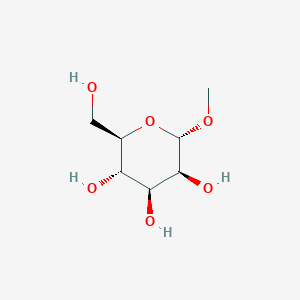

Methyl alpha-D-mannopyranoside

Description

Methyl alpha-D-mannopyranoside is a natural product found in Lilium pumilum and Lilium tenuifolium with data available.

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6+,7+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVAGTYPODGVJG-VEIUFWFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10897266 | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White to slightly gray odorless powder; [Acros Organics MSDS] | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20830 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

617-04-9, 25281-48-5 | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl alpha-D-mannoside | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10897266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl α-D-mannopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Ubiquitous Presence of Methyl α-D-mannopyranoside in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-D-mannopyranoside, a naturally occurring monosaccharide derivative, is a ubiquitous yet often overlooked component of the plant kingdom. While not typically found in its free form in significant quantities, it is a fundamental constituent of mannans, a major group of hemicelluloses present in the cell walls of numerous plant species. Furthermore, it can be readily derived from the abundant mannose polymers that serve as storage carbohydrates in various plant tissues. This technical guide provides an in-depth exploration of the natural occurrence of Methyl α-D-mannopyranoside in plants, detailing its presence in various species, standardized experimental protocols for its analysis, and its role in plant signaling pathways.

Natural Occurrence and Quantitative Data

Methyl α-D-mannopyranoside is intrinsically linked to the presence of mannose-containing polysaccharides in plants. These polysaccharides, primarily mannans and glucomannans, are key structural components of the primary and secondary cell walls of many plants, particularly in softwoods, and also function as storage reserves in the seeds of numerous species.[1] The term "extractable Methyl α-D-mannopyranoside" often refers to the yield of this compound after acidic methanolysis of these mannose polymers.

While comprehensive quantitative data for a wide array of plant species remains an area of active research, significant concentrations have been reported in several commercially important plants. The following table summarizes the known occurrences of high levels of extractable Methyl α-D-mannopyranoside.

| Plant Species | Common Name | Plant Part | Concentration of Extractable Methyl α-D-mannopyranoside | Reference(s) |

| Cyamopsis tetragonoloba | Guar (B607891) | Endosperm of seeds | ~53% | [2] |

| Coffea species | Coffee | Beans | Up to 21% | [2][3] |

| Phytelephas species | Ivory Nut | Endosperm | Substantial amounts | [2] |

| Nelumbo nucifera | Lotus | Beans | Substantial amounts | [2] |

| Lilium pumilum | Coral Lily | Not specified | Present | [4] |

| Lilium tenuifolium | Slenderleaf Lily | Not specified | Present | [4] |

It is important to note that the reported concentrations are of "extractable" Methyl α-D-mannopyranoside, indicating the yield from a chemical conversion process (acidic methanolysis) of the native mannose polymers, and not the concentration of the free monosaccharide derivative in the plant tissue.

Experimental Protocols

The analysis of Methyl α-D-mannopyranoside from plant sources typically involves two key stages: extraction and hydrolysis of mannose-containing polysaccharides, followed by derivatization and quantitative analysis using chromatographic techniques.

Extraction and Hydrolysis of Mannans

This protocol outlines a general method for the liberation of mannose from plant cell wall material.

Materials:

-

Dried plant material (finely ground)

-

Methanol

-

2 M Trifluoroacetic acid (TFA)

-

Internal standard (e.g., myo-inositol)

-

Centrifuge

-

Heating block or oven

-

Rotary evaporator or speed vacuum

Procedure:

-

Lipid Extraction: Weigh approximately 100 mg of finely ground, dried plant material into a centrifuge tube. Add 1 mL of 70% ethanol and vortex thoroughly. Add 500 µL of chloroform and vortex again. Centrifuge at 3,000 x g for 10 minutes. Discard the supernatant. Repeat this step twice to ensure complete removal of lipids.

-

Destarching (Optional but Recommended): If the plant material is rich in starch, resuspend the pellet in a suitable buffer and treat with α-amylase according to the manufacturer's instructions to hydrolyze starch, which can interfere with subsequent analyses.

-

Acid Hydrolysis: To the washed and dried pellet, add a known amount of internal standard. Add 1 mL of 2 M TFA. Seal the tube tightly.

-

Heat the sample at 121°C for 1 hour to hydrolyze the polysaccharides into their constituent monosaccharides.

-

Cool the sample to room temperature. Centrifuge at 10,000 x g for 10 minutes to pellet any insoluble material.

-

Carefully transfer the supernatant containing the monosaccharides to a new tube.

-

Evaporate the TFA under a stream of nitrogen or using a speed vacuum.

Derivatization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of the liberated monosaccharides into volatile derivatives suitable for GC-MS analysis.

Materials:

-

Hydrolyzed monosaccharide sample

-

Methanol

-

Acetyl chloride

-

Acetic anhydride (B1165640)

-

GC-MS system with a suitable capillary column (e.g., DB-5)

Procedure:

-

Methanolysis: To the dried monosaccharide sample, add 500 µL of 1 M methanolic HCl (prepared by carefully adding acetyl chloride to cold methanol). Seal the tube and heat at 80°C for 16 hours. This step converts the monosaccharides to their methyl glycosides.

-

Evaporation: Cool the sample and evaporate the methanolic HCl under a stream of nitrogen.

-

Acetylation: Add 100 µL of pyridine and 100 µL of acetic anhydride to the dried sample. Seal the tube and heat at 100°C for 30 minutes. This step acetylates the hydroxyl groups, increasing the volatility of the methyl glycosides.

-

Sample Preparation for GC-MS: Cool the sample to room temperature. The sample is now ready for injection into the GC-MS.

-

GC-MS Analysis: Inject 1 µL of the derivatized sample into the GC-MS. The separation and detection of the resulting methyl α-D-mannopyranoside acetate (B1210297) and its isomers can be achieved using an appropriate temperature program and mass spectral analysis.

-

Quantification: The amount of Methyl α-D-mannopyranoside is determined by comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with authentic standards.

The following diagram illustrates the general workflow for the quantification of Methyl α-D-mannopyranoside from plant material.

Signaling Pathway

Methyl α-D-mannopyranoside has been identified as a plant growth regulator.[3] Its mechanism of action involves the interaction with specific carbohydrate-binding proteins known as lectins.[3] Plant lectins that exhibit specificity for mannose and glucose are widely distributed and play crucial roles in various signaling pathways related to growth, development, and defense.[5][6]

The proposed signaling pathway for the growth-promoting effects of exogenously applied Methyl α-D-mannopyranoside is initiated by its ability to competitively displace glucose from the binding sites of these lectins.[2] This displacement is thought to release free glucose within the plant tissues, which can then be utilized as an energy source or act as a signaling molecule itself to promote cell division and expansion, ultimately leading to enhanced plant growth.

The following diagram illustrates the initial step of this proposed signaling pathway.

Conclusion

Methyl α-D-mannopyranoside, as a derivative of the widely distributed mannose polymers in plants, represents an important area of study for understanding plant cell wall architecture, carbohydrate metabolism, and signaling. The high concentrations found in commercially significant sources like guar and coffee highlight its potential for various industrial applications. The provided experimental protocols offer a standardized approach for its quantification, enabling further research into its natural distribution and physiological roles. The elucidation of its interaction with plant lectins opens up new avenues for the development of novel plant growth regulators and for a deeper understanding of the complex carbohydrate-mediated signaling networks that govern plant life. Further research is warranted to identify the specific lectins involved and to fully map the downstream signaling cascades initiated by the release of glucose.

References

- 1. Functional Genomic Analysis Supports Conservation of Function Among Cellulose Synthase-Like A Gene Family Members and Suggests Diverse Roles of Mannans in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Federal Register :: Methyl-alpha-D-mannopyranoside (Alpha Methyl Mannoside); Exemption From the Requirement of a Tolerance [federalregister.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mannose-binding plant lectins: different structural scaffolds for a common sugar-recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. life.illinois.edu [life.illinois.edu]

An In-depth Technical Guide to Methyl alpha-D-mannopyranoside: Chemical, Physical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl alpha-D-mannopyranoside is a naturally occurring monosaccharide derivative with significant applications in biochemical research and is a focal point in the development of anti-infective therapies. As a competitive inhibitor of mannose-binding proteins, particularly the FimH adhesin of uropathogenic Escherichia coli (E. coli), and as a ligand for mannose receptors on immune cells, it serves as a critical tool for studying carbohydrate-protein interactions and for designing novel therapeutic strategies against bacterial infections. This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols for its synthesis and purification, and a detailed look into the signaling pathways it modulates.

Chemical and Physical Properties

This compound is a white, crystalline solid that is highly soluble in water and methanol (B129727).[1][2] Its chemical and physical properties are summarized in the tables below, providing a ready reference for laboratory applications.

General Properties

| Property | Value | References |

| IUPAC Name | (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol | [3] |

| Synonyms | Methyl α-D-mannoside, α-Methyl D-mannoside | [1] |

| CAS Number | 617-04-9 | [3] |

| Molecular Formula | C₇H₁₄O₆ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1][2] |

Physical and Spectroscopic Properties

| Property | Value | References |

| Melting Point | 193-196 °C | [1] |

| Boiling Point | 389.1 °C at 760 mmHg (Predicted) | [4] |

| Solubility | Water: 100 mg/mL (clear, colorless), Soluble in methanol, Insoluble in ether | [1][2] |

| Optical Rotation | [α]20/D +77.0° to +82.0° (c = 1-10% in water) | [1] |

| Flash Point | 206.74 °C | [1] |

| ¹H NMR | Spectral data available | [5] |

| ¹³C NMR | Spectral data available | [5] |

| IR Spectroscopy | Spectral data available | [3] |

| Mass Spectrometry | Spectral data available | [3] |

Crystal Structure

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P 21 21 21 | [3] |

| Unit Cell Dimensions | a = 9.2633 Å, b = 9.3690 Å, c = 9.9779 Å, α = β = γ = 90° | [3] |

Experimental Protocols

Synthesis of this compound via Fischer Glycosidation

This protocol describes the synthesis of this compound from D-mannose using an acid-catalyzed reaction in methanol, a classic method known as Fischer glycosidation.

Materials:

-

D-mannose

-

Anhydrous methanol

-

Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)

-

Anion exchange resin or sodium carbonate for neutralization

-

Activated carbon

Procedure:

-

Preparation of Methanolic HCl: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a drying tube, carefully add concentrated HCl to anhydrous methanol to achieve a final concentration of 1-3% (w/w). The solution should be prepared under anhydrous conditions and cooled in an ice bath during the addition of acid.

-

Reaction: To the cooled methanolic HCl, add finely powdered D-mannose.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst. This can be achieved by adding an anion exchange resin until the pH is neutral or by carefully adding sodium carbonate until effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the resin or salts. The filtrate is then concentrated under reduced pressure to obtain a syrup.

-

Crystallization: The crude product is obtained by inducing crystallization from the syrup, often by cooling and seeding with a crystal of pure this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to yield a high-purity product.

Materials:

-

Crude this compound

-

Ethanol (B145695) or a mixture of ethanol and water

-

Activated carbon

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol or an ethanol-water mixture. Heat the solvent to near boiling before adding it to the solid.

-

Decolorization: If the solution is colored, add a small amount of activated carbon and briefly boil the solution.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can then be placed in an ice bath.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry them in a desiccator or under vacuum.

Analytical Methods for Purity Assessment

The purity of the synthesized this compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Typical HPLC Conditions:

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer.

-

Detector: A refractive index detector (RID) or a UV detector if the analyte is derivatized.

-

Purity: A single, sharp peak indicates a high degree of purity.[1]

Biological Activity and Signaling Pathways

This compound exhibits its biological effects primarily through its structural mimicry of the terminal mannose residues on glycoproteins. This allows it to act as a competitive inhibitor in various biological systems.

Inhibition of FimH-Mediated Bacterial Adhesion

Uropathogenic E. coli initiate urinary tract infections (UTIs) by adhering to the urothelial cells of the bladder. This adhesion is mediated by the FimH protein, a lectin located at the tip of type 1 pili, which binds to mannosylated uroplakin Ia receptors on the host cell surface.[6] this compound can competitively inhibit this interaction, preventing bacterial colonization.

The binding of FimH to uroplakin Ia triggers a downstream signaling cascade in the urothelial cells, leading to bacterial invasion and the formation of intracellular bacterial communities. This process involves conformational changes in the uroplakin receptor complex, leading to the phosphorylation of the uroplakin IIIa cytoplasmic tail, an increase in intracellular calcium levels, and subsequent cytoskeletal rearrangements.[1][2] By blocking the initial binding of FimH, this compound effectively prevents the initiation of this signaling cascade.

Caption: Inhibition of FimH-mediated E. coli adhesion by this compound.

Interaction with Macrophage Mannose Receptor

Macrophages and other antigen-presenting cells express the mannose receptor (CD206), a C-type lectin that recognizes terminal mannose, fucose, and N-acetylglucosamine residues on pathogens.[7] This recognition is a key component of the innate immune response, leading to phagocytosis and subsequent antigen presentation.

This compound can act as a competitive ligand for the mannose receptor, thereby inhibiting the binding and uptake of mannosylated pathogens or glycoproteins.[8][9] The engagement of the mannose receptor typically initiates a signaling cascade involving the activation of tyrosine kinases, which leads to the formation of a phagosome. This phagosome then matures through a series of fusion events with endosomes and lysosomes to degrade the internalized pathogen. By blocking the initial recognition step, this compound can modulate the macrophage's response to pathogens.

Caption: Competitive inhibition of the macrophage mannose receptor by this compound.

Conclusion

This compound is a valuable chemical tool with well-defined physical and chemical properties. Its ability to competitively inhibit mannose-binding proteins makes it an indispensable reagent for research in glycobiology and a promising lead compound in the development of anti-adhesive therapies for bacterial infections. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals working with this important monosaccharide derivative.

References

- 1. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]

- 3. Role for FimH in Extraintestinal Pathogenic Escherichia coli Invasion and Translocation through the Intestinal Epithelium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Type 1 fimbrial adhesin FimH elicits an immune response that enhances cell adhesion of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. shodex.com [shodex.com]

- 8. Mannose Receptor Mediates the Activation of Chitooligosaccharides on Blunt Snout Bream (Megalobrama amblycephala) Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

Crystal Structure Analysis of Methyl α-D-Mannopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of methyl α-D-mannopyranoside, a key monosaccharide derivative with significant relevance in glycobiology and drug discovery. Understanding its three-dimensional structure is crucial for designing molecules that interact with mannose-binding proteins, such as lectins, which are involved in various biological processes including cell adhesion, signaling, and immune responses. This document summarizes key crystallographic data, details experimental protocols for structure determination, and visualizes the workflow involved.

Quantitative Crystallographic Data

The crystal structure of methyl α-D-mannopyranoside has been determined by X-ray diffraction. Two key studies provide the foundational quantitative data for this compound. The following tables summarize and compare the crystallographic parameters from a seminal 1970 study by Gatehouse and Poppleton and a more recent deposition in the Crystallography Open Database (COD) from a 2014 publication.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Gatehouse & Poppleton (1970)[1][2] | Wang et al. (2014) / COD[3] |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P 2₁ 2₁ 2₁ |

| Unit Cell Dimensions | ||

| a (Å) | 9.423 | 9.2633 |

| b (Å) | 9.308 | 9.3690 |

| c (Å) | 10.045 | 9.9779 |

| Cell Angles (°) | ||

| α | 90 | 90.00 |

| β | 90 | 90.00 |

| γ | 90 | 90.00 |

| Molecules per Unit Cell (Z) | 4 | 4 |

| Calculated Density (g/cm³) | 1.463 | Not Reported |

| Measured Density (g/cm³) | 1.459 | Not Reported |

| Radiation | Cu Kα (λ = 1.5405 Å) | Not Reported |

| Final R-factor | 0.044 | 0.0233 |

Table 2: Molecular Formula and Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₆ | [4][] |

| Molecular Weight | 194.18 g/mol | [4][] |

| Appearance | White to almost white powder or crystals | [6] |

| Melting Point | 193-196 °C | [7][8] |

Experimental Protocols

The following section details the methodologies employed in the foundational 1970 study by Gatehouse and Poppleton for the crystal structure determination of methyl α-D-mannopyranoside[1][2].

Crystal Preparation

Crystals of methyl α-D-mannopyranoside were obtained by the recrystallization of commercially available material from ethanol. The resulting crystals were described as approximate cubes with edge dimensions ranging from 0.15 to 0.20 mm[1][2].

X-ray Data Collection

Intensity data was collected using two primary methods:

-

Automatic Diffractometer: A four-circle diffractometer was used with Cu Kα radiation.

-

Weissenberg Film Method: Integrated intensities were collected using the multiple-film equi-inclination Weissenberg technique. Intensities were estimated visually against a standard logarithmic scale[1][2].

Lorentz-polarization corrections were applied to all intensity data. No corrections were made for absorption[2].

Structure Solution and Refinement

The crystal structure was solved using direct phasing methods. The refinement of the structure was carried out by full-matrix least-squares analysis[1][2]. The final reliability index (R-factor) achieved for the diffractometer data was 0.044[1][2]. A difference electron density synthesis was also performed to locate the hydrogen atoms[2].

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps undertaken to determine the crystal structure of methyl α-D-mannopyranoside, as described in the cited literature.

Caption: Workflow for Crystal Structure Determination.

Structural Insights

The crystal structure analysis reveals that methyl α-D-mannopyranoside crystallizes in the orthorhombic space group P2₁2₁2₁[1][3]. The bond lengths and angles are consistent with those found in other pyranose sugars[1][2]. A significant feature of the crystal packing is the extensive network of hydrogen bonds. All oxygen atoms within the molecule are involved in this network, which consists of two terminating chains, contributing to the stability of the crystal lattice[1][2]. The pyranose ring adopts a chair conformation[9]. These structural details are fundamental for understanding the molecule's interactions with biological receptors and for the rational design of carbohydrate-based therapeutics.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Methyl alpha-D-mannopyranoside | C7H14O6 | CID 101798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. α-Methyl-D-mannopyranoside [webbook.nist.gov]

- 6. This compound | 617-04-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. 甲基α-D-吡喃甘露糖苷 ≥99.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. Crystal and molecular structure of methyl l-glycero-α-d-manno-heptopyranoside, and synthesis of 1→7 linked l-glycero-d-manno-heptobiose and its methyl α-glycoside - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of Methyl α-D-mannopyranoside in Biological Systems

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Methyl α-D-mannopyranoside (also known as α-Methyl-D-mannoside) is a synthetic, stable carbohydrate derivative that serves as a structural mimic of the terminal mannose residues found on various glycoconjugates. Its primary role in biological systems is that of a competitive inhibitor for mannose-binding proteins, known as lectins. By selectively occupying the carbohydrate recognition domains (CRDs) of these proteins, methyl α-D-mannopyranoside effectively blocks their interaction with natural mannosylated ligands. This inhibitory action makes it an invaluable tool in glycobiology research and a foundational molecule in the development of anti-adhesive therapeutics, particularly against pathogenic bacteria. This guide details its mechanism of action, key biological targets, quantitative interaction data, and common experimental applications.

Mechanism of Action: Competitive Inhibition of Lectins

Methyl α-D-mannopyranoside functions as a classical competitive antagonist. Lectins, such as the bacterial adhesin FimH or the plant lectin Concanavalin (B7782731) A, possess specific binding pockets that recognize the stereochemistry of D-mannose.[1] The methyl α-D-mannopyranoside molecule, due to its identical pyranose ring structure and hydroxyl group orientation, fits into this binding site.[1] However, unlike a natural glycoprotein (B1211001), it is a small, monovalent molecule. Its presence in solution at a sufficient concentration saturates the lectin's binding sites, preventing the lectin from binding to its larger, often multivalent, biological targets on cell surfaces.[2]

The binding kinetics for methyl α-D-mannopyranoside with lectins like Concanavalin A involve a single bimolecular step.[3] The affinity of this interaction is primarily governed by the dissociation rate constant, as the association rate constants are similar for various carbohydrates binding to the same lectin.[3]

Key Biological Targets and Applications

FimH Adhesin: An Anti-Adhesion Therapeutic Target

The most significant and well-researched application of methyl α-D-mannopyranoside is as an antagonist of the FimH adhesin.[1] FimH is a lectin located on the tip of type 1 pili of uropathogenic Escherichia coli (UPEC), the primary causative agent of urinary tract infections (UTIs).[4] FimH mediates bacterial adhesion to mannosylated proteins on the surface of bladder urothelial cells, a critical first step in infection and biofilm formation.[4]

Methyl α-D-mannopyranoside competitively inhibits FimH, preventing UPEC from binding to host cells.[1][5] This anti-adhesion strategy is a promising therapeutic alternative to traditional antibiotics as it does not exert selective pressure for resistance.[4] Studies have shown that methyl α-D-mannopyranoside can not only prevent the colonization of E. coli in the urinary tract but also displace bacteria that have already attached.[1]

Concanavalin A and Other Lectins

Methyl α-D-mannopyranoside is a classical ligand for Concanavalin A (ConA), a well-studied plant lectin with mannose/glucose specificity.[3][6] This interaction is fundamental in biochemistry for affinity chromatography. ConA immobilized on a solid support is used to capture and purify glycoproteins; the bound molecules can then be eluted by washing the column with a solution of methyl α-D-mannopyranoside, which displaces the glycoproteins from the lectin.[7][8]

Macrophage Mannose Receptors

It also plays a role in immunology research by interacting with mannose receptors on the surface of antigen-presenting cells like macrophages.[7] This interaction can be exploited for targeted drug delivery. For instance, surface engineering of lipid nanoparticles with methyl α-D-mannopyranoside can target these particles to macrophages, which is a strategy being explored for anti-tuberculosis therapies.[7][9] Furthermore, it is used in phagocytosis assays to demonstrate the mannose-dependence of pathogen uptake by immune cells.[10][11]

Quantitative Interaction Data

The binding affinity of methyl α-D-mannopyranoside to various lectins has been quantified using several biophysical techniques. The data below summarizes key binding constants.

| Lectin Target | Ligand | Method | Binding Constant | Source |

| FimH (UPEC) | Methyl α-D-mannopyranoside | Not Specified | Kd = 2.2 µM | [4] |

| FimH (UPEC) | D-Mannose | Not Specified | Kd = 2.3 µM | [4] |

| FimH (UPEC) | Methyl α-D-mannopyranoside | Yeast Agglutination | IC50 = 0.45 mM | [4] |

| FimH (UPEC) | D-Mannose | Yeast Agglutination | IC50 = 0.56 mM | [4] |

| ConA-like Lectins | Methyl α-D-mannopyranoside | Not Specified | ΔG = -4.4 to -5.62 kcal/mol | [6] |

Note: Kd (dissociation constant) indicates binding affinity, where a smaller value signifies a stronger interaction. IC50 (half-maximal inhibitory concentration) measures the functional strength of an inhibitor.

Experimental Protocols

Methyl α-D-mannopyranoside is central to many experimental procedures in glycobiology. Below is a detailed methodology for a common application.

Protocol: ELISA-based Competitive Lectin Binding Assay

This assay quantifies the ability of an inhibitor (like methyl α-D-mannopyranoside) to compete with a mannosylated glycoprotein for binding to an immobilized lectin (e.g., FimH).

1. Materials:

-

96-well microtiter plate (high-binding capacity)

-

Mannosylated protein (e.g., Mannan from Saccharomyces cerevisiae or RNase B)

-

Recombinant lectin (e.g., purified FimH)

-

Methyl α-D-mannopyranoside (as the inhibitor)

-

Primary antibody against the lectin (e.g., anti-His-tag antibody if the lectin is His-tagged)

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

-

Stop solution (e.g., 0.3 M H₂SO₄)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., PBS with 0.2% BSA)

2. Methodology:

-

Coating: Coat the wells of a 96-well plate with 100 µL of mannosylated protein (e.g., 10 µg/mL Mannan in 0.02 M NaHCO₃ buffer). Incubate overnight at 4°C or for 1-2 hours at 37°C.

-

Washing: Wash the plate three times with Wash Buffer to remove unbound protein.

-

Blocking: Add 200 µL of Blocking Buffer to each well to prevent non-specific binding. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Competitive Incubation:

-

Prepare serial dilutions of methyl α-D-mannopyranoside in Blocking Buffer.

-

In a separate tube, pre-incubate a fixed concentration of the lectin (e.g., 5 µg/mL FimH) with the various concentrations of the inhibitor for 30 minutes at room temperature.

-

Add 100 µL of the lectin-inhibitor mixture to the coated wells. Include controls with lectin only (no inhibitor) and buffer only (no lectin).

-

Incubate for 1 hour at 37°C.

-

-

Washing: Repeat the washing step to remove unbound lectin.

-

Primary Antibody: Add 100 µL of the primary antibody (diluted in Blocking Buffer) to each well. Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step.

-

Secondary Antibody: Add 100 µL of the HRP-conjugated secondary antibody (diluted in Blocking Buffer). Incubate for 1 hour at 37°C.

-

Washing: Repeat the washing step thoroughly (5 times).

-

Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops (typically 5-15 minutes).

-

Stopping Reaction: Add 100 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

3. Data Analysis:

-

Subtract the background absorbance (wells with no lectin).

-

Plot the absorbance against the log concentration of methyl α-D-mannopyranoside.

-

Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce the signal by 50%.

Conclusion

Methyl α-D-mannopyranoside is a cornerstone reagent in the study of protein-carbohydrate interactions. Its ability to act as a specific, competitive inhibitor of mannose-binding lectins provides a powerful method for elucidating biological pathways, purifying glycoproteins, and designing novel therapeutics. Its well-characterized antagonism of the bacterial adhesin FimH underscores its potential as a lead compound in the development of anti-adhesion drugs to combat infectious diseases like UTIs, offering a strategy that may circumvent the growing problem of antibiotic resistance.

References

- 1. Rational Design Strategies for FimH Antagonists: New Drugs on the Horizon for Urinary Tract Infection and Crohn's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]

- 5. scbt.com [scbt.com]

- 6. ConA-Like Lectins: High Similarity Proteins as Models to Study Structure/Biological Activities Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-O-Methyl-alpha-D-mannopyranoside | 617-04-9 | M-4150 [biosynth.com]

- 8. Release of cell-associated concanavalin A by this compound reveals three binding states of concanavalin-A receptors on mouse fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Methyl α-D-Mannopyranoside: A Competitive Inhibitor of Lectins - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl α-D-mannopyranoside is a monosaccharide derivative that serves as a valuable tool in glycobiology and drug discovery. Its structural resemblance to the mannose residues found on various glycoproteins and cell surfaces allows it to act as a competitive inhibitor of mannose-binding lectins. Lectins are a diverse class of proteins that recognize and bind to specific carbohydrate structures, mediating a wide array of biological processes, from cell adhesion and signaling to pathogen recognition and immune responses. By competitively binding to the carbohydrate recognition domain (CRD) of these lectins, methyl α-D-mannopyranoside can effectively block their interactions with their natural ligands, making it an essential probe for studying lectin function and a lead compound for the development of anti-infective and immunomodulatory therapeutics. This guide provides a comprehensive overview of the quantitative binding data, experimental protocols for characterization, and the signaling pathways affected by this important molecule.

Data Presentation: Quantitative Inhibition Data

The inhibitory potency of methyl α-D-mannopyranoside against various mannose-specific lectins is typically quantified by its dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). A lower value indicates a higher binding affinity or inhibitory potency. The following table summarizes the binding affinities of methyl α-D-mannopyranoside for several well-characterized lectins.

| Lectin | Source Organism | Kd (mM) | IC50 (mM) | Reference |

| Concanavalin (B7782731) A (ConA) | Canavalia ensiformis (Jack-bean) | 0.9 | 1.1 | [1] |

| FimH | Escherichia coli | 2.2 | 0.45 | [2] |

| DC-SIGN (CD209) | Human | 1.15 | - | [3] |

| Langerin (CD207) | Human | - | - | |

| Mannose Receptor (CD206) | Human | - | - | |

| Galanthus nivalis Lectin (GNA) | Galanthus nivalis (Snowdrop) | - | - | [4] |

| Hippeastrum hybrid Lectin (HHL) | Hippeastrum hybrid (Amaryllis) | - | - | [4] |

| Narcissus pseudonarcissus Lectin (NPA) | Narcissus pseudonarcissus (Daffodil) | - | - | [4] |

Note: The binding affinities can be influenced by experimental conditions such as temperature, pH, and buffer composition. The values presented here are for comparative purposes.

Experimental Protocols

The characterization of methyl α-D-mannopyranoside as a competitive inhibitor of lectins relies on a variety of biophysical and biochemical techniques. The following sections provide detailed methodologies for three commonly employed assays: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Enzyme-Linked Lectin Assay (ELLA).

Isothermal Titration Calorimetry (ITC) for Competitive Binding Analysis

ITC directly measures the heat changes associated with biomolecular interactions, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Principle: In a competitive ITC experiment, the inhibitor (methyl α-D-mannopyranoside) is titrated into a solution containing the lectin pre-saturated with a weaker-binding ligand. The displacement of the weaker ligand by the inhibitor results in a heat change that can be used to determine the binding affinity of the inhibitor.

Detailed Methodology: [5][6][7]

-

Sample Preparation:

-

Prepare the lectin solution (e.g., 50 µM) and the methyl α-D-mannopyranoside solution (e.g., 1 mM) in the same, extensively dialyzed buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4).

-

Prepare a solution of a weak-binding mannoside (e.g., p-nitrophenyl-α-D-mannopyranoside) at a concentration that results in approximately 80-90% saturation of the lectin. The concentration can be estimated from its known Kd.

-

Thoroughly degas all solutions to prevent the formation of air bubbles.

-

-

Instrumentation and Setup:

-

Use a high-sensitivity isothermal titration calorimeter.

-

Set the experimental temperature (e.g., 25 °C).

-

Set the stirring speed (e.g., 750 rpm).

-

Fill the sample cell with the lectin/weak-binder solution.

-

Fill the injection syringe with the methyl α-D-mannopyranoside solution.

-

-

Titration:

-

Perform an initial injection of a small volume (e.g., 0.4 µL) to avoid artifacts from syringe placement, and discard this data point during analysis.

-

Perform a series of subsequent injections (e.g., 19 injections of 2 µL each) at regular intervals (e.g., 150 seconds) to allow for the system to return to thermal equilibrium.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of methyl α-D-mannopyranoside to lectin.

-

Fit the data to a competitive binding model using the appropriate software to determine the Ki of methyl α-D-mannopyranoside.

-

Surface Plasmon Resonance (SPR) for Competitive Inhibition Analysis

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip, allowing for the real-time monitoring of biomolecular interactions.

Principle: In a competitive SPR assay, the lectin is injected over a sensor chip surface immobilized with a mannosylated ligand in the presence of varying concentrations of the inhibitor (methyl α-D-mannopyranoside). The inhibitor in solution competes with the immobilized ligand for binding to the lectin, leading to a decrease in the SPR signal.

Detailed Methodology: [5]

-

Sensor Chip Preparation:

-

Immobilize a mannose-containing ligand (e.g., mannosylated bovine serum albumin or a synthetic mannose polymer) onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.

-

Activate the surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

-

Inject the mannosylated ligand to achieve a desired immobilization level (e.g., 500-1000 response units).

-

Deactivate the remaining active esters with ethanolamine.

-

-

Competitive Binding Assay:

-

Prepare a series of solutions containing a fixed concentration of the lectin (e.g., 1 µM) and varying concentrations of methyl α-D-mannopyranoside (e.g., from 0.1 µM to 10 mM).

-

Inject the lectin-inhibitor mixtures over the sensor surface at a constant flow rate (e.g., 30 µL/min).

-

Measure the equilibrium binding response (Req) for each concentration of the inhibitor.

-

Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., a high concentration of mannose or a low pH buffer) to remove the bound lectin.

-

-

Data Analysis:

-

Plot the equilibrium binding response (Req) as a function of the logarithm of the methyl α-D-mannopyranoside concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces the lectin binding by 50%.

-

The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, which requires knowledge of the Kd of the immobilized ligand.

-

References

- 1. Binding kinetics of methyl alpha-D-mannopyranoside to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched α- d -mannopyranosides: a new class of potent FimH antagonists - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00093E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Concanavalin (B7782731) A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), serves as a quintessential model for studying protein-carbohydrate interactions. Its specific and well-characterized affinity for α-D-mannosyl and α-D-glucosyl residues makes it an invaluable tool in biochemistry and cell biology. Methyl α-D-mannopyranoside (Me-α-Man) is a simple, monovalent ligand that binds to Con A with moderate affinity, making this pair a benchmark system for biophysical and structural analyses. This guide provides a comprehensive overview of the quantitative, structural, and methodological aspects of the Con A/Me-α-Man interaction, intended for researchers leveraging this system for fundamental studies or as a reference in drug development and glycobiology.

Quantitative Binding and Thermodynamic Analysis

The interaction between Con A and Me-α-Man is primarily driven by favorable enthalpy changes, which is characteristic of specific hydrogen bonding and van der Waals contacts established upon binding. This interaction is, however, entropically unfavorable, as the association of the two molecules leads to a more ordered state. Titration calorimetry is the gold-standard technique for elucidating these thermodynamic parameters.

Table 1: Thermodynamic Parameters for Methyl α-D-mannopyranoside Binding to Concanavalin A

| Technique | Temperature (K) | Association Constant (K_a) (M⁻¹) | Enthalpy (ΔH) (kJ/mol) | Gibbs Free Energy (ΔG) (kJ/mol) | Entropic Component (-TΔS) (kJ/mol) | Reference |

| Titration Calorimetry | 281.2 | 1.7 (± 0.1) x 10⁴ | -28.4 (± 0.9) | -23.1 | +5.3 | [1][2] |

| Isothermal Titration Calorimetry | 298.0 | Not Reported | Not Reported | -22.3 (-5.33 kcal/mol) | Not Reported | [3][4] |

Note: ΔG was calculated using the formula ΔG = -RT ln(K_a_). The entropic component (-TΔS) was calculated from ΔG = ΔH - TΔS.

The data clearly indicates that the binding process is exothermic and enthalpically driven. The positive value of the -TΔS term signifies an entropic penalty, which is overcome by the strong, favorable enthalpy of binding.

Structural Basis of the Interaction

High-resolution X-ray crystallography has provided a detailed atomic picture of how Me-α-Man is recognized by Con A. The lectin possesses a shallow binding cavity on its surface that accommodates the mannoside ring. The binding is critically dependent on the presence of structural transition metal ions, typically Mn²⁺ and Ca²⁺, which are essential for maintaining the binding-competent conformation of the protein but do not directly interact with the ligand.[3][5]

The specificity of the interaction is governed by a network of hydrogen bonds and van der Waals forces.

-

Hydrogen Bonding Network: The hydroxyl groups of the mannoside are key recognition points. Specific amino acid residues in the Con A binding site form direct hydrogen bonds with the ligand, including the side chains of Asn-14, Asp-16, Leu-99, Tyr-100, Asp-208, and Arg-228 .[6][7]

-

Van der Waals Contacts: Hydrophobic interactions, primarily from the aromatic side chains of Tyr-12 and Tyr-100 , stack against the pyranose ring, further stabilizing the complex.[6]

-

Conformational Adjustments: Upon ligand binding, the binding site undergoes subtle but important conformational changes. Notably, the side chain of Tyr-100 reorients to optimize its interaction with the saccharide, and several ordered water molecules are displaced from the binding site.[8]

Detailed Experimental Protocols

Precise and reproducible experimental design is critical for studying protein-carbohydrate interactions. Below are representative protocols for two key techniques used to characterize the Con A/Me-α-Man system.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of all thermodynamic binding parameters in a single experiment.

Methodology:

-

Sample Preparation (Critical Step):

-

Prepare a sufficient quantity of Con A and Me-α-Man.

-

Dialyze both the protein and the ligand extensively against the identical buffer batch to minimize heat artifacts from buffer mismatch. A typical buffer is 0.01 M dimethylglutaric acid-NaOH (pH 6.9) containing 0.15 M NaCl, and saturating concentrations of Mn²⁺ and Ca²⁺ ions.[1][2]

-

Accurately determine the concentrations of both solutions after dialysis. A typical setup uses ~50 µM Con A in the sample cell and ~1-2 mM Me-α-Man in the injection syringe.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Set the experimental temperature (e.g., 25 °C). Allow the instrument to equilibrate.

-

Set the stirring speed to ensure rapid mixing without bubble formation (e.g., 750-1000 rpm).[9]

-

-

Titration:

-

Load the Con A solution into the 200 µL sample cell and the Me-α-Man solution into the injection syringe (typically 40 µL).[9]

-

Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) at timed intervals (e.g., 150 seconds) to allow a return to baseline.[9][10] The first injection is typically smaller (e.g., 0.2-0.5 µL) and is often discarded during analysis to remove artifacts from syringe equilibration.[10]

-

-

Data Analysis:

-

Integrate the area of each injection peak to determine the heat change per injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site independent) to extract the binding affinity (K_a), enthalpy (ΔH), and stoichiometry (n).

-

X-ray Crystallography

This technique provides the high-resolution, three-dimensional structure of the Con A/Me-α-Man complex, revealing the precise atomic interactions.

Methodology:

-

Crystallization:

-

Prepare a highly purified and concentrated solution of Con A.

-

Co-crystallize the protein in the presence of a molar excess of Me-α-Man. This can be achieved using methods like hanging-drop or sitting-drop vapor diffusion.

-

Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to find conditions that yield diffraction-quality single crystals.

-

-

Data Collection:

-

Cryo-protect a suitable crystal and mount it for data collection.

-

Expose the crystal to a high-intensity, monochromatic X-ray beam, typically at a synchrotron source to achieve high resolution.[8]

-

Rotate the crystal in the beam and collect a series of diffraction images.

-

-

Structure Determination and Refinement:

-

Process the diffraction images to determine the unit cell parameters, space group, and reflection intensities.

-

Solve the phase problem. For a known protein like Con A, this is typically done by molecular replacement using a previously determined structure as a search model.[11][12]

-

Build an atomic model of the protein-ligand complex into the resulting electron density map.

-

Perform iterative cycles of computational refinement to optimize the fit of the model to the experimental data. This process minimizes crystallographic R-factors (R_work and R_free), which measure the agreement between the model and the data.[8][11]

-

-

Analysis:

-

Analyze the final, refined structure to identify key protein-ligand contacts, hydrogen bonds, and the positions of water molecules.

-

References

- 1. Thermodynamics of monosaccharide binding to concanavalin A, pea (Pisum sativum) lectin, and lentil (Lens culinaris) lectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis of Glycan Recognition by Concanavalin A Using Absolute Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnetic resonance studies of concanavalin A: location of the binding site of alpha-methyl-D-mannopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure of the concanavalin A-methyl alpha-D-mannopyranoside complex at 6-A resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. rcsb.org [rcsb.org]

- 9. Studies of Highly-Ordered Heterodiantennary Mannose/Glucose-Functionalized Polymers and Concanavalin A Protein Interactions Using Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The crystal structure of the complexes of concanavalin A with 4'-nitrophenyl-alpha-D-mannopyranoside and 4'-nitrophenyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The crystal structure of the complex of concanavalin A with 4'-methylumbelliferyl-alpha-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Methyl α-D-mannopyranoside in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl α-D-mannopyranoside is a synthetic monosaccharide that serves as a crucial tool in glycobiology and cell signaling research. Its primary function lies in its ability to act as a competitive inhibitor of mannose-binding lectins, proteins that play a pivotal role in a multitude of cellular processes, including cell adhesion, immune responses, and pathogen recognition. By selectively blocking the mannose-binding sites of these lectins, Methyl α-D-mannopyranoside allows for the elucidation of their functions and the modulation of downstream signaling cascades. This technical guide provides an in-depth overview of the function of Methyl α-D-mannopyranoside in cell signaling, with a focus on its inhibitory effects on Concanavalin (B7782731) A (ConA) and the bacterial adhesin FimH. We present quantitative data on its binding affinities, detailed experimental protocols for assessing its activity, and visual representations of the signaling pathways and experimental workflows involved.

Core Function: Competitive Inhibition of Mannose-Binding Lectins

Methyl α-D-mannopyranoside is a stable, cell-permeable derivative of D-mannose. Its structural resemblance to the mannose residues found on glycoproteins and glycolipids allows it to bind to the carbohydrate recognition domains (CRDs) of mannose-specific lectins. This binding is competitive, meaning it prevents the lectins from interacting with their natural mannosylated ligands on cell surfaces, thereby inhibiting the initiation of downstream signaling events.

Two well-characterized examples of lectins inhibited by Methyl α-D-mannopyranoside are:

-

Concanavalin A (ConA): A plant lectin widely used in immunology to stimulate T-lymphocyte activation and proliferation. ConA binds to mannose residues on the T-cell receptor (TCR) complex and other cell surface glycoproteins, clustering them and triggering intracellular signaling cascades that mimic antigen-induced activation.

-

FimH: A bacterial adhesin located at the tip of type 1 pili of uropathogenic Escherichia coli (UPEC). FimH mediates the attachment of UPEC to mannosylated uroplakin proteins on the surface of bladder epithelial cells, a critical step in the pathogenesis of urinary tract infections (UTIs). This adhesion also triggers host cell signaling pathways.

Impact on Cell Signaling Pathways

The inhibitory action of Methyl α-D-mannopyranoside on lectin-ligand interactions has significant consequences for various cell signaling pathways.

Inhibition of Concanavalin A-Induced T-Cell Activation

ConA-mediated cross-linking of T-cell surface glycoproteins initiates a signaling cascade that leads to T-cell activation, proliferation, and cytokine production. Methyl α-D-mannopyranoside can effectively block these processes. The activation can be completely inhibited by the addition of 100 mM methyl alpha-D-mannopyranoside at the initiation of the culture[1].

The signaling pathway initiated by ConA involves the activation of multiple downstream molecules. The binding of ConA to the T-cell surface leads to the activation of kinases and the subsequent phosphorylation of various signaling proteins, culminating in the activation of transcription factors that drive the expression of genes involved in T-cell proliferation and effector functions.

Interruption of FimH-Mediated Signaling in Urothelial Cells

The binding of FimH to uroplakins on bladder epithelial cells is a key event in the pathogenesis of UTIs. This interaction not only anchors the bacteria to the cell surface but also triggers host signaling pathways that can lead to bacterial invasion and inflammation. Methyl α-D-mannopyranoside can prevent these events by blocking the initial bacterial adhesion.

FimH-mediated signaling has been shown to involve the activation of the NF-κB and JAK/STAT pathways, leading to the production of pro-inflammatory cytokines.

Quantitative Data

The following tables summarize the available quantitative data for the interaction of Methyl α-D-mannopyranoside with Concanavalin A and FimH.

Table 1: Binding Affinity of Methyl α-D-mannopyranoside to Concanavalin A

| Parameter | Value | Method | Reference |

| Association Rate Constant (k_on) | Not specified | Temperature-Jump Relaxation | [2] |

| Dissociation Rate Constant (k_off) | Not specified | Temperature-Jump Relaxation | [2] |

| Dissociation Constant (K_d) | Not specified | Temperature-Jump Relaxation | [2] |

Note: While specific kinetic constants were not provided in the abstract, the study indicates that the affinity differences between various saccharides for ConA are primarily due to differences in their dissociation rate constants.

Table 2: Inhibitory Activity of Methyl α-D-mannopyranoside against FimH

| Parameter | Value | Assay | Reference |

| IC50 | 2810.7 nM | Competitive ELISA | [3] |

| Inhibition of Bacterial Adhesion | Dose-dependent | Cell-based adhesion assay | [3] |

Note: The referenced study also reports on more potent synthetic derivatives of mannopyranoside.

Experimental Protocols

Competitive ELISA for Lectin Binding Inhibition

This protocol describes a general method to determine the inhibitory concentration (IC50) of Methyl α-D-mannopyranoside for the binding of a lectin to its glycosylated ligand.

Materials:

-

96-well microtiter plates

-

Mannosylated protein (e.g., mannan-BSA) for coating

-

Lectin (e.g., Concanavalin A or recombinant FimH)

-

Biotinylated anti-lectin antibody

-

Streptavidin-HRP

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Methyl α-D-mannopyranoside

Procedure:

-

Coating: Coat the wells of a 96-well plate with the mannosylated protein (e.g., 10 µg/mL in PBS) overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Inhibition: Prepare serial dilutions of Methyl α-D-mannopyranoside in binding buffer (e.g., PBS). Add the diluted inhibitor to the wells, followed by a constant concentration of the lectin. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Detection: Add the biotinylated anti-lectin antibody and incubate for 1 hour. Wash, then add streptavidin-HRP and incubate for 30 minutes.

-

Development: Add TMB substrate and incubate until color develops. Stop the reaction with stop solution.

-

Measurement: Read the absorbance at 450 nm. The IC50 value is the concentration of Methyl α-D-mannopyranoside that causes a 50% reduction in the signal.

Macrophage Phagocytosis Assay

This assay can be adapted to assess the role of mannose-binding lectins in the phagocytosis of mannosylated particles (e.g., yeast or bacteria) and the inhibitory effect of Methyl α-D-mannopyranoside.

Materials:

-

Macrophage cell line (e.g., J774 or RAW 264.7)

-

Mannosylated particles (e.g., zymosan, fluorescently labeled)

-

Methyl α-D-mannopyranoside

-

Cell culture medium

-

Phagocytosis buffer (e.g., HBSS)

-

Trypan blue solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Culture: Culture macrophages in a suitable format (e.g., 24-well plate with coverslips for microscopy).

-

Inhibition: Pre-incubate the macrophages with varying concentrations of Methyl α-D-mannopyranoside for 30-60 minutes.

-

Phagocytosis: Add the fluorescently labeled mannosylated particles to the cells and incubate for a defined period (e.g., 1-2 hours) to allow for phagocytosis.

-

Washing: Wash the cells with cold PBS to remove non-phagocytosed particles.

-

Quenching (for microscopy): Add trypan blue to quench the fluorescence of extracellular particles.

-

Analysis:

-

Microscopy: Visualize the cells under a fluorescence microscope and quantify the number of phagocytosed particles per cell.

-

Flow Cytometry: Detach the cells and analyze the fluorescence intensity to determine the percentage of phagocytic cells and the mean fluorescence intensity.

-

Western Blotting for Phosphorylated Signaling Proteins

This protocol is for detecting the phosphorylation of key signaling proteins (e.g., STATs) in response to lectin stimulation and its inhibition by Methyl α-D-mannopyranoside.

Materials:

-

Cells of interest (e.g., T-cells or urothelial cells)

-

Lectin stimulant (e.g., ConA or UPEC)

-

Methyl α-D-mannopyranoside

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-STAT and anti-total-STAT)

-

HRP-conjugated secondary antibody

-

ECL substrate

Procedure:

-

Cell Treatment: Treat cells with the lectin stimulant in the presence or absence of varying concentrations of Methyl α-D-mannopyranoside for the desired time.

-

Lysis: Lyse the cells with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the anti-phospho-STAT antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the signaling protein to confirm equal loading.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for investigating the inhibitory effect of Methyl α-D-mannopyranoside on a lectin-mediated cellular response.

Conclusion

Methyl α-D-mannopyranoside is an invaluable tool for dissecting the intricate roles of mannose-binding lectins in cell signaling. Its ability to competitively inhibit lectin-carbohydrate interactions provides a powerful means to modulate cellular responses and investigate the underlying molecular mechanisms. The experimental protocols and signaling pathway diagrams presented in this guide offer a framework for researchers to effectively utilize Methyl α-D-mannopyranoside in their studies of T-cell activation, bacterial pathogenesis, and other lectin-mediated biological processes. Further research focusing on obtaining precise quantitative data for the inhibition of specific signaling events will continue to enhance our understanding of these fundamental cellular communication pathways.

References

- 1. Concanavalin A-induced B-cell proliferation mediated by allogeneically derived helper factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding kinetics of this compound to concanavalin A: temperature-jump relaxation study with 4-methylumbelliferyl alpha-D-mannopyranoside as a fluorescence indicator ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Methyl α-D-Mannopyranoside: A Cornerstone for Chemical Synthesis in Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl α-D-mannopyranoside, a readily available and versatile carbohydrate derivative, has emerged as a critical starting material in the complex world of chemical synthesis. Its unique stereochemical arrangement and the presence of multiple hydroxyl groups make it an ideal scaffold for the construction of a diverse array of complex molecules, ranging from intricate oligosaccharides to novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of methyl α-D-mannopyranoside, detailed experimental protocols for its key transformations, and its applications as a precursor in chemical synthesis, with a particular focus on its role in drug development.

Core Properties of Methyl α-D-Mannopyranoside

A thorough understanding of the physicochemical properties of methyl α-D-mannopyranoside is fundamental for its effective use in synthesis. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₆ | [1] |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 193-196 °C | |

| Optical Rotation [α]20/D | +77.0° to +82.0° (c = 1-10% in H₂O) | |

| Solubility | Water: 100 mg/mL (clear, colorless) | |

| Appearance | White to off-white powder |

Strategic Chemical Transformations: A Workflow for Derivatization

The synthetic utility of methyl α-D-mannopyranoside lies in the selective modification of its four hydroxyl groups at the C-2, C-3, C-4, and C-6 positions. A typical workflow involves a series of protection, activation, and glycosylation steps to achieve the desired target molecule.

Caption: General workflow for the chemical synthesis starting from methyl α-D-mannopyranoside.

Key Experimental Protocols

The following section provides detailed methodologies for key transformations of methyl α-D-mannopyranoside, essential for its use as a synthetic precursor.

Selective Protection of Hydroxyl Groups

Selective protection of the hydroxyl groups is paramount for achieving regioselectivity in subsequent reactions. The formation of a 4,6-O-benzylidene acetal is a common strategy to protect the primary C-6 hydroxyl and the C-4 hydroxyl group.

Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside

This protocol utilizes 2,6-dimethylbenzaldehyde (B72290) to achieve high selectivity for the 4,6-O-benzylidene acetal.[2]

-

Reactants:

-

Methyl α-D-mannopyranoside

-

2,6-dimethylbenzaldehyde

-

Acid catalyst (e.g., p-toluenesulfonic acid)

-

Solvent (e.g., anhydrous N,N-dimethylformamide - DMF)

-

-

Procedure:

-

Dissolve methyl α-D-mannopyranoside in anhydrous DMF.

-

Add 2,6-dimethylbenzaldehyde and a catalytic amount of p-toluenesulfonic acid.

-

Stir the reaction mixture at room temperature until completion (monitored by TLC).

-

Quench the reaction with a base (e.g., triethylamine).

-

Remove the solvent under reduced pressure.

-

Purify the product by column chromatography on silica (B1680970) gel.

-

| Reactant | Molar Ratio | Typical Yield | Reference |

| Methyl α-D-mannopyranoside | 1.0 | 85-95% | [2] |

| 2,6-dimethylbenzaldehyde | 1.5-2.0 | [2] | |

| p-toluenesulfonic acid | 0.05-0.1 | [2] |

Acylation of Hydroxyl Groups

Acylation, such as acetylation or benzoylation, is a common method to protect the remaining free hydroxyl groups or to introduce specific functionalities.

Regioselective Benzoylation

The regioselectivity of benzoylation can be controlled by the choice of reaction conditions.

-

Formation of Methyl 3-O-benzoyl-α-D-mannopyranoside (Dibutyltin Oxide Method): [3][4]

-

Reflux a mixture of methyl α-D-mannopyranoside and dibutyltin (B87310) oxide in methanol.

-

Remove the solvent to obtain the 2,3-O-stannylene intermediate.

-

React the intermediate with benzoyl chloride in a suitable solvent (e.g., 1,4-dioxane) at room temperature.

-

Purify the product by chromatography.

-

-

Formation of Methyl 6-O-benzoyl-α-D-mannopyranoside (Direct Method): [3][4]

-

Dissolve methyl α-D-mannopyranoside in pyridine (B92270).

-

Add benzoyl chloride dropwise at 0 °C.

-

Stir the reaction mixture at room temperature until completion.

-

Work up the reaction and purify the product by chromatography.

-

| Product | Method | Typical Yield | Reference |

| Methyl 3-O-benzoyl-α-D-mannopyranoside | Dibutyltin Oxide | ~77% | [3] |

| Methyl 6-O-benzoyl-α-D-mannopyranoside | Direct | ~48% | [3] |

Per-O-Acetylation

A general procedure for the per-O-acetylation of a methyl pyranoside is as follows, adapted from a protocol for the corresponding glucopyranoside.[5]

-

Reactants:

-

Methyl α-D-mannopyranoside

-

Acetic anhydride (B1165640)

-

Pyridine

-

-

Procedure:

-

Cool a mixture of methyl α-D-mannopyranoside and pyridine to 0 °C.

-

Add acetic anhydride dropwise.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer successively with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization.

-

Activation as a Glycosyl Donor

To be used in glycosylation reactions, the anomeric position of a mannoside derivative must be activated. A common method is the formation of a trichloroacetimidate donor.

Formation of a Glycosyl Trichloroacetimidate

The following is a general protocol for the formation of a glycosyl trichloroacetimidate from a hemiacetal, which can be obtained from the corresponding methyl glycoside.[6]

Caption: Key components for the synthesis of a glycosyl trichloroacetimidate donor.

-

Procedure:

-

Dissolve the protected mannopyranosyl hemiacetal in anhydrous dichloromethane (B109758).

-

Add trichloroacetonitrile and a catalytic amount of a base (e.g., DBU or potassium carbonate).

-

Stir the reaction at room temperature until the starting material is consumed.

-

Filter off the base and concentrate the filtrate.

-

Purify the resulting glycosyl trichloroacetimidate by column chromatography.

-

Glycosylation Reactions

The activated glycosyl donor can then be reacted with a glycosyl acceptor (another sugar molecule with a free hydroxyl group) to form a disaccharide.

General Glycosylation Protocol with a Trichloroacetimidate Donor [6]

-

Procedure:

-

Dissolve the glycosyl donor and acceptor in anhydrous dichloromethane in the presence of activated molecular sieves.

-

Cool the mixture to the desired temperature (e.g., -40 °C to 0 °C).

-

Add a catalytic amount of a Lewis acid promoter (e.g., trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) - TMSOTf or boron trifluoride etherate - BF₃·OEt₂).

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a base (e.g., pyridine or triethylamine).

-

Filter the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer, concentrate, and purify the disaccharide by column chromatography.

-

Applications in Drug Development

Methyl α-D-mannopyranoside and its derivatives are of significant interest in drug development. They can act as mimetics of mannose-containing glycans that are involved in various biological processes, including bacterial and viral infections, and immune responses.